molecular formula C10H8BrNO B13671328 1-(7-bromo-1H-indol-2-yl)ethanone

1-(7-bromo-1H-indol-2-yl)ethanone

Cat. No.: B13671328
M. Wt: 238.08 g/mol
InChI Key: MOIYKZBNWOOPHG-UHFFFAOYSA-N
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Description

1-(7-Bromo-1H-indol-2-yl)ethanone (CAS: 1368319-81-6) is a brominated indole derivative with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol . It features a ketone group at the C2 position of the indole ring and a bromine substituent at C5.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

1-(7-bromo-1H-indol-2-yl)ethanone

InChI

InChI=1S/C10H8BrNO/c1-6(13)9-5-7-3-2-4-8(11)10(7)12-9/h2-5,12H,1H3

InChI Key

MOIYKZBNWOOPHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N1)C(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-bromo-1H-indol-2-yl)ethanone typically involves the bromination of indole derivatives followed by acylation. One common method includes the bromination of 1H-indole at the 7th position using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 7-bromo-1H-indole is then subjected to Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield 1-(7-bromo-1H-indol-2-yl)ethanone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(7-Bromo-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid using suitable reagents.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products:

Scientific Research Applications

1-(7-Bromo-1H-indol-2-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-bromo-1H-indol-2-yl)ethanone is primarily related to its interaction with biological targets. The bromine atom and ethanone group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological pathways. For instance, it may inhibit specific enzymes or bind to receptors, altering cellular functions and exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues differ in the position of bromine, additional substituents, or the presence of functional groups like thioethers or nitro groups. A comparative analysis is provided below:

Table 1: Structural Comparison of 1-(7-Bromo-1H-indol-2-yl)ethanone and Analogues
Compound Name Substitution Pattern Molecular Formula Molecular Weight (g/mol) Key Features
1-(7-Bromo-1H-indol-2-yl)ethanone Br at C7, ketone at C2 C₁₀H₈BrNO 238.08 Baseline for comparison
1-(5-Bromo-1H-indol-3-yl)ethanone Br at C5, ketone at C3 C₁₀H₈BrNO 238.08 Altered indole substitution position
1-(6-Bromo-1H-indol-4-yl)ethanone Br at C6, ketone at C4 C₁₀H₈BrNO 238.08 Distinct bromine positioning
1-(7-Bromo-5-nitro-1H-indol-1-yl)ethanone Br at C7, NO₂ at C5, ketone at C1 C₁₀H₇BrN₂O₃ 283.08 Nitro group enhances electrophilicity
1-(5-Bromo-2-phenyl-1H-indol-7-yl)ethanone Br at C7, phenyl at C2 C₁₆H₁₂BrNO 314.18 Bulky phenyl substituent
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone NO₂ at C5, thioether at C3 C₁₆H₁₀N₂O₄S 326.33 Dual nitro and thioether groups

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